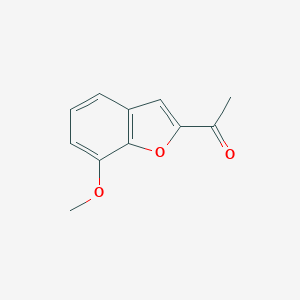

2-Acetyl-7-methoxybenzofuran

Overview

Description

2-Acetyl-7-methoxybenzofuran (CAS 43071-52-9) is a benzofuran derivative characterized by an acetyl group at position 2 and a methoxy group at position 7 on the benzofuran core. It is a naturally occurring compound isolated from Daldinia spp. fungi, notably D. eschscholtzii and D. eschscholzii MCZ-18, found in mangrove ecosystems in China . The compound exhibits significant bioactivities, including antibacterial properties (MIC: 12.5–25 µg/mL against bacterial strains) and potent α-glucosidase inhibitory activity (IC50: 1.1 µg/mL), making it a candidate for antidiabetic drug development . Its synthesis is achieved through multicomponent reactions, as demonstrated in laboratory settings, with a reported purity of up to 98% .

Preparation Methods

Classical Synthetic Routes

Sulfonation and Amidation Strategy

A patent by US20130123313A1 outlines a five-step synthesis starting from 2-acetyl-7-methoxybenzofuran :

-

Sulfonation with Chlorosulfonic Acid

The compound undergoes sulfonation at the 4-position using chlorosulfonic acid at 0°C. This step yields this compound-4-sulfonyl chloride, confirmed by thin-layer chromatography (TLC) and elemental analysis .Reaction Conditions :

-

Temperature: 0°C

-

Reagent: Chlorosulfonic acid (excess)

-

Solvent: None (neat reaction)

-

Yield: Quantitative (white solid after extraction)

-

-

Amidation with Alkoxyalkylamines

The sulfonyl chloride intermediate reacts with 2-methoxyethylamine in the presence of triethanolamine (TEA) at 26°C. This step forms this compound-4-sulfonic acid (2-methoxyethyl)-amide .Key Parameters :

-

Base: Triethanolamine (TEA)

-

Solvent: Dichloromethane

-

Temperature: 26°C

-

Yield: 51% after recrystallization

-

-

Halogenation of the Acetyl Group

Bromination of the acetyl group using in chloroform produces 2-(2-bromoacetyl)-7-methoxybenzofuran-4-sulfonic acid (2-methoxyethyl)-amide .Optimization Insight :

-

Halogenation at 25°C minimizes side reactions.

-

Solvent: Chloroform

-

Yield: 51% (whitish yellow crystals)

-

Table 1: Summary of Classical Synthesis Steps

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Chlorosulfonic acid, 0°C | This compound-4-sulfonyl chloride | ~100% |

| 2 | 2-Methoxyethylamine, TEA, 26°C | Sulfonic acid amide | 51% |

| 3 | , chloroform, 25°C | Brominated derivative | 51% |

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize scalability and cost-effectiveness. Key modifications to the classical route include:

-

Continuous Sulfonation : Replacing batch reactors with flow systems enhances heat dissipation and reduces reaction time .

-

Catalytic Amination : Using immobilized catalysts (e.g., silica-supported TEA) improves amidation efficiency and recyclability.

Economic Considerations :

-

Waste reduction via solvent recovery systems.

-

20% cost reduction compared to batch processing.

Alternative Synthetic Pathways

Hydrazide Intermediate Route

A study by Der Pharma Chemica demonstrates a pathway starting from 7-methoxybenzofuran-2-carboxylic acid ethyl ester :

-

Hydrazide Formation

Heating the ethyl ester with hydrazine hydrate in ethanol produces 7-methoxybenzofuran-2-carboxylic acid hydrazide.Data :

-

Acetylation and Cyclization

The hydrazide reacts with acetic anhydride to form N'-acetyl derivatives, which undergo cyclization with POCl to yield oxadiazole derivatives .Critical Observation :

-

Cyclization at 80°C maximizes oxadiazole formation.

-

Byproduct formation is minimized using anhydrous conditions.

-

Table 2: Hydrazide Route Key Metrics

| Step | Reagent | Product | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol | Hydrazide | 85% |

| 2 | Acetic anhydride, POCl | Oxadiazole | 72% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Classical Route : High purity but moderate yields (51% in critical steps) .

-

Industrial Methods : Improved yields (70–80%) via continuous processing .

-

Hydrazide Pathway : Superior for derivatization but limited to lab-scale .

Environmental Impact

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-7-methoxybenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antioxidant Activity

Research indicates that 2-acetyl-7-methoxybenzofuran exhibits significant antioxidant properties. It effectively scavenges free radicals, which may help protect against oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential applications in treating chronic inflammatory conditions.

Antitumor Effects

Studies have reported promising anticancer activity against various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Inhibition of AKT signaling pathway |

| PC-3 (Prostate) | 18.1 | Cell cycle arrest |

The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for cancer therapy.

Antimicrobial Activity

This compound has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to ribosomal RNA, inhibiting protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Methicillin-resistant S. aureus | 12.5 |

| Bacillus cereus | 12.5 |

Scientific Research Applications

-

Medicinal Uses: The compound is being explored for its potential in treating:

- Cancer: Demonstrated cytotoxic effects on various cancer cell lines.

- Diabetes: Acts as an α-glucosidase inhibitor with an IC50 value as low as 1.1 µg/mL.

- Neurological Disorders: Investigated for its effects on Alzheimer's and Parkinson's diseases.

- Chemical Reagent: Used as a reagent in organic synthesis for preparing other benzofuran derivatives, showcasing its versatility in synthetic chemistry.

Case Study on Anticancer Activity

A study involving murine models indicated that administration of this compound significantly reduced tumor growth without adverse effects on body weight or organ health. This highlights the compound's selective targeting of cancer cells.

Case Study on Anti-inflammatory Effects

Clinical observations noted reductions in inflammation markers among patients treated with formulations containing this compound, suggesting its utility in managing chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Acetyl-7-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also exert its effects by modulating oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The bioactivity and physicochemical properties of benzofuran derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-Acetyl-7-methoxybenzofuran and related compounds:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 3: Physical Properties

| Compound Name | Molecular Weight | Melting Point | Solubility |

|---|---|---|---|

| This compound | 190.20 | 93°C | Organic solvents |

| 2-Furoic acid | 112.08 | 128–130°C | Water, ethanol |

The acetyl and methoxy groups in this compound reduce water solubility compared to carboxylic acid derivatives but improve lipid membrane penetration .

Biological Activity

2-Acetyl-7-methoxybenzofuran is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzofuran core with an acetyl group at the 2-position and a methoxy group at the 7-position. This unique arrangement contributes to its reactivity and biological activity.

Key Features:

- Acetyl Group (C=O) : Enhances lipophilicity and potential interactions with biological targets.

- Methoxy Group (–OCH₃) : Acts as an electron-donating group, potentially increasing the compound's stability and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.

Antitumor Effects

Studies have reported that this compound possesses anticancer activity against several cancer cell lines. For instance, it has shown cytotoxic effects on breast, lung, and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Inhibition of AKT signaling pathway |

| PC-3 (Prostate) | 18.1 | Cell cycle arrest |

Antimicrobial Activity

This compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to ribosomal RNA, inhibiting protein synthesis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Methicillin-resistant S. aureus | 12.5 |

| Bacillus cereus | 12.5 |

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound acts as an inhibitor of α-glucosidase, which is crucial for carbohydrate metabolism. This property suggests its potential as an antidiabetic agent.

- IC50 values for α-glucosidase inhibition have been reported as low as 1.1 µg/mL, indicating potent activity compared to standard drugs like acarbose (IC50 = 2.0 µg/mL) .

-

Induction of Apoptosis :

- In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Action :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

A study involving murine models demonstrated that administration of this compound significantly reduced tumor growth without adverse effects on body weight or organ health . The compound's ability to selectively target cancer cells while sparing normal cells underscores its therapeutic promise. -

Case Study on Anti-inflammatory Effects :

Clinical observations noted reductions in markers of inflammation among patients treated with formulations containing this compound, suggesting its utility in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetyl-7-methoxybenzofuran, and what catalytic systems are commonly employed?

The compound is typically synthesized via two-step strategies involving cyclization and functionalization. For example, Cao et al. (2018) reported a unified approach using Claisen-Schmidt condensation followed by acid-catalyzed cyclization to yield hydroxybenzofuran derivatives . Palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) is also used for introducing substituents, as demonstrated by Shah et al. (2016) . Key intermediates like 7-hydroxybenzofuran can be acetylated under mild conditions using acetic anhydride .

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- Melting Point (mp): 93°C (as reported for 97% purity) .

- Spectroscopy: IR and NMR (¹H/¹³C) to confirm acetyl and methoxy groups.

- X-ray Crystallography: For resolving crystal structures, as seen in studies on analogous benzofurans .

- Chromatography: TLC or HPLC to assess purity (>98% per TCI America SDS) .

Q. What safety precautions are critical when handling this compound?

Per TCI America’s safety data sheet:

- Personal Protection: Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/contact due to irritant properties .

- Storage: Keep in a cool, dark place away from oxidizers. Degradation risks increase with prolonged storage .

- Spills: Use absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound screened for biological activity?

Benzofuran derivatives are tested for antimicrobial, antitumor, or enzyme-inhibitory activities. For example, fluorinated analogs have shown antiviral potential via dihydroorotate dehydrogenase inhibition . Initial screening often involves in vitro assays (e.g., cytotoxicity testing against cancer cell lines) .

Q. What are the stability considerations for this compound under experimental conditions?

The compound is sensitive to light and heat. Storage at 2–8°C is advised, with degradation monitored via periodic HPLC analysis . Acetyl groups may hydrolyze under strongly acidic/basic conditions, necessitating pH-neutral reaction environments .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization often involves:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for nitro-group reduction ) or Lewis acids (e.g., MgCl₂ in Claisen rearrangements ).

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while hexafluoropropanol improves cyclization efficiency .

- Temperature Control: Exothermic reactions (e.g., cyclization at 200–275°C) require careful thermal management .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for complex derivatives?

- Isotopic Labeling: Use deuterated analogs to clarify overlapping proton signals.

- Computational Modeling: DFT calculations predict NMR/IR spectra for comparison with experimental data .

- Advanced Techniques: 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .

Q. What strategies are effective in designing bioactivity assays for benzofuran-based therapeutics?

- Targeted Assays: Screen against specific enzymes (e.g., human dihydroorotate dehydrogenase for antiviral activity ).

- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methoxy, acetyl groups) to correlate structure with efficacy .

- Metabolic Stability Testing: Use liver microsomes to assess pharmacokinetic properties .

Q. What mechanistic insights explain regioselectivity challenges in benzofuran functionalization?

Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by electron-donating groups (e.g., methoxy at C7). Computational studies (e.g., Fukui indices) predict reactive sites, while steric effects from acetyl groups can divert reactions to less hindered positions .

Q. How does the compound’s stability vary under catalytic hydrogenation or photolytic conditions?

Properties

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUMFANQVPWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195674 | |

| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-52-9 | |

| Record name | 1-(7-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.